Enalapril maleate and felodipine are pharmacologically significant compounds used in the treatment of hypertension. Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor, while felodipine is classified as a dihydropyridine calcium channel blocker. The combination of these two agents aims to enhance antihypertensive efficacy while minimizing side effects.
Enalapril maleate is derived from the ethyl ester of enalaprilat, an ACE inhibitor, and is available as a maleate salt. Felodipine is synthesized from dihydropyridine derivatives and is marketed as a long-acting calcium channel blocker. The combination product, LEXXEL, contains both compounds in an extended-release formulation for oral administration.
The synthesis of enalapril maleate involves several steps, starting from the reaction of L-alanine with ethyl (3-phenylpropyl) carbonate to form the core structure. The subsequent introduction of the maleate salt completes the synthesis.
Felodipine is synthesized through a multi-step process that includes the condensation of 2,3-dichlorobenzaldehyde with a dihydropyridine derivative, followed by esterification to yield the final product.
Both compounds undergo various metabolic transformations in vivo. Enalapril is converted into its active form, enalaprilat, primarily through hydrolysis in the liver. Felodipine is metabolized via cytochrome P450 pathways, particularly CYP3A4.
The combination therapy leverages the complementary mechanisms of action—enalapril reduces systemic vascular resistance while felodipine enhances vascular compliance.
Both compounds demonstrate stability under standard storage conditions but require careful handling due to their pharmacological activities.
The combination of enalapril maleate and felodipine is primarily used for managing hypertension. Clinical studies have demonstrated that this combination can effectively lower blood pressure with a favorable side effect profile compared to monotherapy with either agent alone. This approach allows for lower doses of each medication, thereby reducing potential adverse effects while maintaining therapeutic efficacy .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2